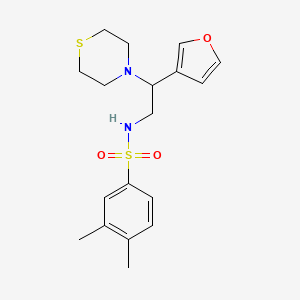

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a furan ring. Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are generally synthesized using a variety of methods. Some classical methods have been modified and improved, while other new methods have been developed .Molecular Structure Analysis

The molecular structure of this compound likely includes a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Applications De Recherche Scientifique

- Research suggests that this compound may have anticancer activity due to its structural features and interactions with cellular components. It could be explored as a potential chemotherapeutic agent or as part of targeted drug delivery systems for cancer treatment .

- The furan ring in this compound could play a role in inhibiting urease activity. Urease inhibitors are relevant in treating conditions associated with excessive urea production, such as kidney stones and urinary tract infections .

- The sulfonamide group in the compound may contribute to anti-inflammatory properties. Investigating its impact on inflammatory pathways could be valuable for developing new anti-inflammatory drugs .

- As part of the circular economy, furfural derivatives like this compound can be produced from biomass. They offer economic and ecological benefits by adding value to biorefinery processes. Researchers can explore its use as a bio-based intermediate for various applications .

- Furfural can be transformed into C4 and C5 compounds, which serve as raw materials for hydrocarbon fuels and fuel additives. Investigating the role of this compound in fuel synthesis pathways is relevant .

- Researchers can explore the synthetic chemistry of related compounds containing furan rings. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives could yield valuable insights .

Anticancer Properties

Urease Inhibition

Anti-Inflammatory Effects

Biorefinery Applications

Hydrocarbon Fuel Synthesis

Synthetic Chemistry and Derivatives

Other Applications

Janczewski, Ł., Zieliński, D., & Kolesińska, B. (2021). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 19(1), 434-442. Read more Literature reference not directly related to the compound but relevant to urease inhibition. Literature reference discussing synthetic chemistry of related compounds.

Mécanisme D'action

Target of Action

Furan derivatives have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

It’s known that furan derivatives can interact with their targets to show their potentiality to treat various diseases or disorders .

Biochemical Pathways

Furan derivatives are known to have broad-spectrum biological activities .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .

Result of Action

Furan derivatives are known to have diverse biological activities .

Action Environment

The stability and efficacy of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-14-3-4-17(11-15(14)2)25(21,22)19-12-18(16-5-8-23-13-16)20-6-9-24-10-7-20/h3-5,8,11,13,18-19H,6-7,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWHHYMBTDTYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2637960.png)

![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2637961.png)

![5-(furan-2-yl)-N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2637962.png)

![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)

![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)